
L-689,560: An In-Depth Technical Guide to its
Glycine Site Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: L-689560

Cat. No.: B1673909 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-689,560, a potent and selective

antagonist of the N-methyl-D-aspartate (NMDA) receptor glycine co-agonist site. This

document details the compound's binding affinity, selectivity profile, and the experimental

methodologies used for its characterization.

Introduction
The N-methyl-D-aspartate (NMDA) receptor is a crucial ligand-gated ion channel involved in

excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1] For activation, the

NMDA receptor uniquely requires the binding of both glutamate to the GluN2 subunit and a co-

agonist, typically glycine or D-serine, to the GluN1 subunit.[2] The glycine binding site on the

GluN1 subunit represents a key target for modulating NMDA receptor activity. Antagonists of

this site have been investigated for their therapeutic potential in a variety of neurological

disorders, including stroke and neurodegenerative diseases, where excessive NMDA receptor

activation contributes to excitotoxicity.[3]

L-689,560, with the chemical name trans-2-Carboxy-5,7-dichloro-4-

phenylaminocarbonylamino-1,2,3,4-tetrahydroquinoline, is a highly potent and selective

competitive antagonist for the glycine binding site on the NMDA receptor.[4][5] Its high affinity

and selectivity have established it as a valuable pharmacological tool for studying the role of

the glycine co-agonist site in NMDA receptor function and as a radiolabeled ligand in binding

studies.[5]
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Quantitative Binding Profile of L-689,560
The affinity of L-689,560 for the NMDA receptor glycine site has been extensively characterized

using radioligand binding assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of L-689,560 for the NMDA Receptor Glycine Site

Parameter Value Species
Tissue
Preparation

Radioligand Reference

Ki 2.8 nM Rat

Cortex/Hippo

campus P2

membranes

[3H]L-

689,560
[6]

IC50 5.0 nM Rat

Cortex/Hippo

campus P2

membranes

[3H]Glycine [6]

Table 2: Selectivity Profile of L-689,560
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Receptor/Site
Binding Affinity (Ki
or IC50)

Comments Reference

NMDA Receptor

Glycine Site (GluN1)
2.8 nM (Ki)

High affinity and

primary target.
[6]

AMPA Receptor > 10,000 nM

L-689,560 shows

negligible affinity for

AMPA receptors.

[6]

Kainate Receptor > 10,000 nM

L-689,560

demonstrates poor

affinity for kainate

receptors.

[6]

Other amino acid

recognition sites
No direct inhibition

Ligands for other

amino acid recognition

sites do not directly

inhibit [3H]L-689,560

binding.

[6]

Experimental Protocols
Radioligand Binding Assay for [3H]L-689,560
This protocol is adapted from the methods described by Grimwood et al. (1992) for

characterizing the binding of [3H]L-689,560 to rat brain membranes.[6]

3.1.1. Materials

[3H]L-689,560 (specific activity ~20-30 Ci/mmol)

Unlabeled L-689,560

Rat cortex and hippocampus tissue

Assay Buffer: 50 mM Tris-HCl, pH 7.4

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
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Glass fiber filters (e.g., Whatman GF/B)

Scintillation fluid

Homogenizer

Centrifuge

Scintillation counter

96-well filter plates

3.1.2. Membrane Preparation

Dissect rat cortex and hippocampus on ice.

Homogenize the tissue in 10 volumes of ice-cold Assay Buffer using a Teflon-glass

homogenizer.

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large

debris.

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the P2

membranes.

Resuspend the pellet in fresh Assay Buffer and repeat the centrifugation step.

Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1

mg/mL.

Store membrane preparations at -80°C until use.

3.1.3. Binding Assay Procedure

Thaw the membrane preparation on ice.

In a 96-well plate, add the following in a final volume of 250 µL:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


50 µL of Assay Buffer (for total binding) or 50 µL of a high concentration of unlabeled L-

689,560 (e.g., 10 µM) (for non-specific binding).

50 µL of [3H]L-689,560 (at a final concentration of ~1 nM).

150 µL of the membrane preparation (~100 µg of protein).

For competition assays, add 50 µL of varying concentrations of the test compound instead of

the buffer or unlabeled L-689,560.

Incubate the plate at 4°C for 120 minutes to reach equilibrium.[6]

Terminate the assay by rapid filtration through glass fiber filters pre-soaked in wash buffer

using a cell harvester.

Wash the filters three times with 4 mL of ice-cold Wash Buffer.

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a

scintillation counter.

3.1.4. Data Analysis

Specific binding is calculated by subtracting non-specific binding from total binding.

For saturation experiments, plot specific binding against the concentration of [3H]L-689,560

to determine the Kd and Bmax values using non-linear regression analysis.

For competition experiments, plot the percentage of specific binding against the log

concentration of the competitor to determine the IC50 value. The Ki value can then be

calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the

concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Voltage-Clamp Electrophysiology
This protocol provides a general framework for assessing the antagonistic activity of L-689,560

on NMDA receptor-mediated currents in cultured neurons or brain slices.

3.2.1. Materials
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Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.

External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.001 glycine

(pH 7.4, osmolarity ~310 mOsm).

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2,

osmolarity ~290 mOsm).

NMDA

L-689,560

Patch-clamp amplifier and data acquisition system

Micromanipulators

Perfusion system

3.2.2. Recording Procedure

Prepare cultured neurons on coverslips or obtain acute brain slices.

Place the preparation in the recording chamber and continuously perfuse with external

solution.

Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal

solution.

Establish a whole-cell patch-clamp configuration on a target neuron.

Clamp the cell at a holding potential of -60 mV.

Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the cell using a rapid application

system to evoke an inward NMDA receptor-mediated current.

After obtaining a stable baseline response, co-apply L-689,560 at various concentrations

with the NMDA and glycine solution.
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Record the peak amplitude of the inward current in the absence and presence of L-689,560.

Wash out L-689,560 to ensure reversibility of the effect.

3.2.3. Data Analysis

Measure the peak amplitude of the NMDA-evoked current for each concentration of L-

689,560.

Normalize the current amplitude to the control response (in the absence of L-689,560).

Plot the normalized current as a function of the log concentration of L-689,560 to generate a

concentration-response curve.

Fit the curve with a sigmoidal dose-response equation to determine the IC50 value of L-

689,560.
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NMDA receptor antagonism by L-689,560.
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Experimental Workflow for Radioligand Binding Assay
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Workflow of a [³H]L-689,560 radioligand binding assay.
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Conclusion
L-689,560 is a powerful pharmacological tool characterized by its high potency and remarkable

selectivity for the glycine co-agonist site of the NMDA receptor. Its well-defined binding

properties make it an invaluable radioligand for quantifying glycine site density and for

screening novel compounds targeting this site. The detailed experimental protocols provided in

this guide offer a foundation for researchers to utilize L-689,560 effectively in their

investigations into the complex roles of the NMDA receptor in health and disease. Further

research into the subtype-selectivity of L-689,560 across different GluN1 splice variants and

GluN2 subunits will continue to refine our understanding of its pharmacological profile.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1673909?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

